1-(2-Methylbenzyl)piperidine CAS number and molecular weight
1-(2-Methylbenzyl)piperidine CAS number and molecular weight
Topic: 1-(2-Methylbenzyl)piperidine: Chemical Profile, Synthesis, and Pharmacological Significance Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Format: In-Depth Technical Guide[1]
Executive Summary
1-(2-Methylbenzyl)piperidine (also known as N-(o-tolylmethyl)piperidine) is a tertiary amine belonging to the class of N-benzylpiperidines .[1] This structural motif is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for Sigma-1 receptor (
While often utilized as a synthetic intermediate or a chemical probe to study steric tolerance in receptor binding pockets, its physicochemical profile and synthetic accessibility make it a critical reference compound in the development of neuroactive agents.[1] This guide details its chemical identity, validated synthetic protocols, and pharmacological context.[2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound consists of a piperidine ring attached via a methylene bridge to a toluene moiety substituted at the ortho position.[1] The steric bulk of the ortho-methyl group distinguishes it from the parent 1-benzylpiperidine, often altering binding selectivity profiles.[1]
Table 1: Physicochemical Specifications
| Property | Value |
| IUPAC Name | 1-[(2-Methylphenyl)methyl]piperidine |
| Common Synonyms | 1-(2-Methylbenzyl)piperidine; N-(o-Tolylmethyl)piperidine |
| Molecular Formula | C |
| Molecular Weight | 189.30 g/mol |
| CAS Number | Note: Frequently cited as HCl salt or derivative.[1][3][4][5][6] Closest analog: 5321-47-1 (Piperazine variant).[1] |
| Physical State | Colorless to pale yellow oil (Free Base); White solid (HCl salt) |
| Solubility | Soluble in DCM, MeOH, EtOH, DMSO; Insoluble in water (Free Base) |
| pKa (Calc.) | ~9.2 (Piperidine nitrogen) |
| LogP (Calc.) | ~3.1 |
Synthetic Pathways[1][12][13][14]
The synthesis of 1-(2-Methylbenzyl)piperidine is most reliably achieved through Reductive Amination or Nucleophilic Substitution .[1] The reductive approach is preferred in drug development contexts due to milder conditions and the avoidance of potent lachrymators (benzyl halides).[1]
DOT Diagram: Synthetic Logic Flow[1]
Figure 1: Dual synthetic pathways. Method A (Blue) is preferred for purity and safety. Method B (Red) is a viable alternative when starting materials dictate.[1]
Detailed Experimental Protocols
Method A: Reductive Amination (Standard Protocol)
Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the iminium ion without reducing the aldehyde, preventing side reactions.[1]
-
Reagents:
-
Procedure:
-
Step 1: In a round-bottom flask, dissolve 2-Methylbenzaldehyde (e.g., 5 mmol) and Piperidine (5.5 mmol) in DCE (20 mL).
-
Step 2: Add catalytic AcOH to facilitate imine formation.[1] Stir at room temperature for 30 minutes under nitrogen atmosphere.
-
Step 3: Cool the mixture to 0°C. Add NaBH(OAc)
(7.5 mmol) portion-wise over 10 minutes. -
Step 4: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Step 5 (Work-up): Quench with saturated aqueous NaHCO
. Extract with DCM (3x). Wash combined organics with brine, dry over Na SO , and concentrate in vacuo. -
Step 6 (Purification): Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure oil.[1]
-
Method B: Nucleophilic Substitution ( )
Rationale: Useful for rapid, small-scale synthesis where the benzyl halide is readily available.[1]
-
Reagents:
-
Procedure:
-
Step 1: Suspend K
COngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> in acetonitrile. Add Piperidine.[7][3][8][5][9][10][11] -
Step 2: Add 2-Methylbenzyl bromide dropwise at 0°C to prevent dialkylation (though less likely with secondary amines).
-
Step 3: Reflux at 80°C for 4–6 hours.
-
Step 4: Filter off inorganic salts. Concentrate the filtrate and purify as above.
-
Pharmacological Significance[1][17]
Target: The Sigma-1 Receptor ( 1R)
1-(2-Methylbenzyl)piperidine serves as a lipophilic amine probe for the Sigma-1 receptor , a ligand-operated chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1]
-
Pharmacophore: The molecule fits the classic
1R pharmacophore: a basic nitrogen (protonated at physiological pH) flanked by two hydrophobic regions.[1] -
Mechanism: The protonated nitrogen forms an electrostatic interaction (salt bridge) with Asp126 in the
1R binding pocket.[1] The ortho-methyl group sits in the hydrophobic pocket formed by Val162, Leu105, and Tyr103.[1] -
Structure-Activity Relationship (SAR):
DOT Diagram: Pharmacological Mechanism[1]
Figure 2: Mechanistic interaction of the ligand with the Sigma-1 Receptor chaperone complex.[1]
Safety & Handling
-
Hazards: As a tertiary amine and benzyl derivative, the compound is classified as an Irritant (Skin/Eye/Respiratory) .[1]
-
Acute Toxicity: Harmful if swallowed (H302).[8]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the benzylic position over long periods.
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.[1]
References
-
Abdel-Magid, A. F., et al. (1996).[1][12] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Matsumoto, R. R., et al. (2011).[13] "Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine."[1][13] Drug and Alcohol Dependence. Link
-
PubChem Compound Summary. "1-(2-Methylbenzyl)piperazine" (Analogous Structure Reference). National Center for Biotechnology Information. Link
-
Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor." Nature. Link
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